(Z)-epsilon-Viniferin

Description

Historical Context and Discovery of (Z)-epsilon-Viniferin

This compound, a member of the stilbenoid family, was first described in grapevine leaves in 1977 by Langcake and Price. mdpi.comresearchgate.net Their research identified it as a dehydrodimer of resveratrol (B1683913), synthesized through an oxidative cyclization process. mdpi.comresearchgate.net This discovery placed it within the group of phytoalexins, which are antimicrobial compounds produced by plants as a defense mechanism against pathogens and environmental stressors like UV radiation. nih.govevitachem.commdpi.com

Initially, the focus of stilbenoid research was heavily on resveratrol. However, over the past fifteen years, ε-viniferin has garnered significant scientific interest due to its own distinct biological activities. researchgate.net It is naturally found in various plants, with grapevines (Vitis vinifera) being a primary source. mdpi.combiosynth.com The compound is present in the roots, leaves, seeds, stems, and bark of these plants, with the woody parts considered the main natural repository. mdpi.com

Structural Classification within the Stilbenoid Family

This compound is classified as a stilbenoid, a class of polyphenolic compounds characterized by a C6-C2-C6 backbone. evitachem.commdpi.com Stilbenoids are known for their diverse chemical structures, which arise from the glycosylation, prenylation, methoxylation, hydroxylation, or oligomerization of the foundational molecule, trans-resveratrol. researchgate.net

Relationship to Resveratrol and Other Stilbene (B7821643) Oligomers

Epsilon-viniferin (B1682455) is a resveratrol dimer, meaning it is formed from the joining of two resveratrol units. mdpi.comevitachem.com This oligomerization process can also lead to the formation of other resveratrol derivatives, such as trimers and tetramers. mdpi.com For instance, α-viniferin is a trimer of resveratrol, while R2-viniferin (Vitisin A) and R-viniferin (Vitisin B) are tetramers. mdpi.comnih.gov Another resveratrol dimer is δ-viniferin, which is an isomer of ε-viniferin. mdpi.comnih.gov The biosynthesis of these oligomers is thought to occur through the coupling of oxidatively generated phenoxyl radicals. nih.gov Specifically, the dimerization to form ε-viniferin typically happens through an 8–10′ coupling of the resveratrol units. nih.gov

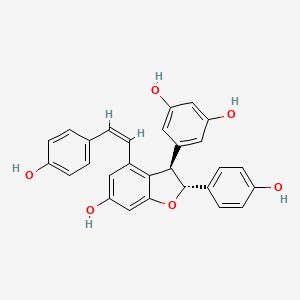

Isomeric Forms and Stereochemical Considerations of epsilon-Viniferin

The structure of epsilon-viniferin includes two stereochemical centers at positions 7a and 8a on the dihydrofuran ring. mdpi.comnih.govmdpi.com This allows for the existence of four potential stereoisomers. mdpi.comresearchgate.netmdpi.com These are often referred to as (±)-trans-ε-viniferin and (±)-cis-ε-viniferin. mdpi.comresearchgate.net The "cis" and "trans" designations in this context can be a source of confusion as they refer to the relative configuration of the hydrogens on the saturated dihydrofuran ring, which is distinct from the (E) or (Z) configuration of the double bond in the stilbene moiety. nih.gov

The (Z)-isomer, also referred to as cis-epsilon-viniferin, is one of these stereoisomers. evitachem.comnih.gov It is specifically the (-)-cis-stereoisomer of epsilon-viniferin and can be obtained through the cyclodimerization of cis-resveratrol. evitachem.comnih.gov It is important to note that exposure of trans-ε-viniferin to ultraviolet irradiation can induce a rapid isomerization, leading to the formation of the cis-isomer. mdpi.comresearchgate.net Differentiating between the (+) and (−) enantiomers of ε-viniferin requires determining the absolute configuration, which can be a challenging analytical task. nih.gov

Compound Information Table

| Compound Name | Classification | Relationship to this compound |

| This compound | Stilbenoid, Resveratrol Dimer | The primary subject of this article. |

| Resveratrol | Stilbene | The monomeric precursor to epsilon-viniferin. mdpi.comevitachem.com |

| (E)-epsilon-Viniferin | Stilbenoid, Resveratrol Dimer | The trans-isomer of epsilon-viniferin. nih.gov |

| delta-Viniferin | Stilbenoid, Resveratrol Dimer | An isomer of epsilon-viniferin. mdpi.comnih.gov |

| alpha-Viniferin | Stilbenoid, Resveratrol Trimer | A trimer formed from three resveratrol units. mdpi.comnih.gov |

| R2-viniferin (Vitisin A) | Stilbenoid, Resveratrol Tetramer | A tetramer formed from four resveratrol units. mdpi.comnih.gov |

| R-viniferin (Vitisin B) | Stilbenoid, Resveratrol Tetramer | A tetramer formed from four resveratrol units. mdpi.comnih.gov |

| Pterostilbene | Stilbenoid | Another stilbenoid compound found in grapes. mdpi.com |

| Piceatannol | Stilbenoid | Another stilbenoid compound. mdpi.com |

| Balanocarpol | Stilbenoid | A biologically active stilbene. frontiersin.org |

| Gnetin A | Stilbenoid | A resveratrol oligomer. acs.org |

| Kobophenol B | Stilbenoid | A resveratrol oligomer. acs.org |

| Hopeaphenol | Stilbenoid | A resveratrol oligomer. acs.org |

| Vaticaffinol | Stilbenoid | A resveratrol oligomer. acs.org |

| Gnetin H | Stilbenoid | An 8–10′ trimer related to ε-viniferin. acs.org |

| Miyabenol C | Stilbenoid | An 8–10′ trimer related to ε-viniferin. acs.org |

| Labruscol | Stilbenoid | A stilbenoid compound. jst.go.jp |

Physicochemical Properties of Viniferin (B1239022) Isomers

| Property | This compound | (E)-epsilon-Viniferin |

| Molecular Formula | C28H22O6 nih.gov | C28H22O6 nih.govnih.gov |

| Molecular Weight | 454.5 g/mol nih.govnih.gov | 454.5 g/mol nih.gov |

| IUPAC Name | 5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol nih.gov | 5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol nih.gov |

| Synonyms | Cis-epsilon-viniferin nih.gov | Trans-E-Viniferin nih.gov |

| Melting Point | Not specified | 150 °C biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1-/t27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLMRXWKZGLFI-HQAJZZHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62250-12-8 | |

| Record name | epsilon-Viniferin, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062250128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .EPSILON.-VINIFERIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1M49P0R0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis

Plant Sources and Distribution

(Z)-epsilon-Viniferin is found in a variety of plant species, with a notable concentration in the Vitaceae family. mdpi.commagtechjournal.com Its distribution within these plants is not uniform, with certain tissues and organs showing higher accumulations.

The primary source of this compound is grapes (Vitis vinifera). mdpi.comnih.gov However, it has also been identified in other plant genera, including Caragana, Carex, Hopea, and Paeonia. mdpi.commagtechjournal.comnih.gov For instance, the roots of Caragana chamlagu and seeds of Paeonia lactiflora have been reported to contain this compound. magtechjournal.comnih.gov

Table 1: Plant Sources of this compound

| Botanical Family | Species | Common Name |

|---|---|---|

| Vitaceae | Vitis vinifera | Grape |

| Fabaceae | Caragana chamlagu | - |

| Cyperaceae | Carex spp. | Sedge |

| Dipterocarpaceae | Hopea spp. | - |

The concentration of this compound varies across different parts of the plant. The woody parts, such as roots and canes (stems), are considered the main natural sources. mdpi.com It is also present in leaves and, to a lesser extent, in grape berries and red wine. mdpi.commagtechjournal.com This distribution suggests a primary role in the structural defense of the plant.

Identification of Key Botanical Families and Species (e.g., Vitaceae)

Environmental and Biological Factors Influencing this compound Accumulation

The production of this compound in plants is not static; it is significantly influenced by various external and internal stimuli. mdpi.comnih.gov

This compound is classified as a phytoalexin, a group of antimicrobial compounds synthesized by plants in response to pathogen attack. mdpi.combiosynth.com Phytoalexins are a key component of the plant's induced defense system. wikipedia.org In grapevines, for example, the accumulation of viniferins, including the epsilon isomer, is a defense response against fungal pathogens like Botrytis cinerea and Plasmopara viticola. mdpi.comacs.org These compounds exhibit antifungal properties that help protect the plant from infection. acs.org

The synthesis of this compound is markedly increased in response to various stressors. mdpi.comnih.gov Fungal infection is a primary trigger for its accumulation in grapevines. magtechjournal.commdpi.com Additionally, abiotic stresses such as ultraviolet (UV) irradiation can induce the production of stilbenoids, including viniferins. nih.govmdpi.com The exposure of trans-epsilon-viniferin to UV light can also lead to its isomerization to the cis form, this compound. mdpi.com

Role as a Phytoalexin in Plant Defense Mechanisms

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound is a multi-step process involving the precursor molecule, resveratrol (B1683913). mdpi.comnih.gov The formation of this resveratrol dimer occurs through oxidative coupling reactions catalyzed by specific enzymes. nih.govevitachem.com

The initial step is the synthesis of resveratrol, which is then dimerized to form epsilon-viniferin (B1682455). nih.gov This dimerization is an oxidative cyclization process. mdpi.com Enzymes such as laccases and peroxidases, like horseradish peroxidase, have been shown to catalyze this reaction. acs.orgevitachem.comsci-hub.se The use of laccase enzymes allows for the dimerization of resveratrol under mild conditions. evitachem.com The proposed mechanism involves the formation of radicals from resveratrol, which then couple to form the dimer. More complex methods, such as using ruthenium chloride-induced oxidative cyclization of trans-resveratrol, have also been developed to synthesize (±)-ε-viniferin. frontiersin.orgnih.gov

Elucidation of Oxidative Coupling of Resveratrol

The formation of this compound occurs through the oxidative coupling of its monomer, resveratrol. evitachem.comnih.gov This process is generally understood to proceed via the coupling of phenoxyl radicals generated from resveratrol. nih.govacs.org The dimerization can occur through several regioisomeric modes, which dictate the final structure of the resulting dimer. acs.org

Key regioisomeric coupling modes include:

8–10′ coupling: This mode results in the formation of ε-viniferin. nih.govacs.org

8–8′ coupling: This leads to compounds like quadrangularin A and pallidol. acs.org

3–8′ coupling: This coupling produces δ-viniferin. nih.govacs.org

The 8-10' dihydrobenzofuran motif is a common structural feature in many resveratrol oligomers, underscoring the central role of ε-viniferin as a precursor. acs.org Once formed, ε-viniferin can undergo further oxidative coupling with resveratrol or other viniferins to create higher-order oligomers, such as trimers and tetramers. acs.org For instance, studies have shown that ε-viniferin can be a precursor for vitisins A and B. nih.gov The specific enantiomer of ε-viniferin produced can vary between plant families; Vitaceous plants are known to produce the (+)-isomer, while other families often synthesize the enantiomeric form. acs.org

Chemical synthesis methods have been developed to mimic this natural process. These often involve using metal catalysts like ruthenium chloride, silver(I) acetate (B1210297), or thallium(III) nitrate (B79036) to induce the oxidative cyclization of trans-resveratrol, which can yield racemic mixtures of ε-viniferin. evitachem.comnih.govnih.govresearchgate.net The conditions of these reactions, including the catalyst, solvent, and temperature, significantly influence the products formed. mdpi.com For example, using FeCl3 as a catalyst in acetone (B3395972) has been shown to predominantly yield δ-viniferin, with only a small fraction of ε-viniferin being produced. mdpi.com

| Coupling Method | Catalyst/Reagent | Primary Product(s) | Reference |

|---|---|---|---|

| Biomimetic Oxidation | Horseradish Peroxidase (HRP) / H2O2 | δ-viniferin, various trimers | acs.orgresearchgate.net |

| Enzymatic Dimerization | Laccase enzymes | This compound | evitachem.com |

| Chemical Synthesis | Ruthenium chloride (RuCl3·H2O) | (±)-ε-viniferin, (±)-(E)-ω-viniferin | nih.gov |

| Chemical Synthesis | Silver(I) acetate (AgOAc) | (E)-dehydrodimer of resveratrol (ε-viniferin) | nih.gov |

| Chemical Synthesis | Thallium(III) nitrate | (±)-ε-viniferin (68% yield) | researchgate.net |

| Chemical Synthesis | Iron(III) chloride (FeCl3) | δ-viniferin (97%), ε-viniferin (<1%) | mdpi.com |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches to (Z)-epsilon-Viniferin

Total synthesis aims to construct the complex molecule of epsilon-viniferin (B1682455) from simpler, readily available starting materials. The primary route involves the oxidative dimerization of its monomer, resveratrol (B1683913).

The total synthesis of ε-viniferin has been a focus of research, though early methods were often hampered by low yields and the need for multiple steps. nih.govfrontiersin.org A significant challenge in the biomimetic synthesis of ε-viniferin is that its oxidation potential is very close to that of its precursor, resveratrol, making selective synthesis difficult. acs.org

Historically, the oxidative cyclization of resveratrol has been attempted using various reagents. For instance, using iron(III) chloride (FeCl₃·6H₂O) as an oxidizing agent resulted in very low and inconsistent yields of the desired product, alongside a large quantity of inseparable adducts. mdpi.com

A notable advancement came with the use of ruthenium chloride (RuCl₃·H₂O) as an oxidant. This method provides a simple, effective, and more economical route for the synthesis of (±)-ε-viniferin as the major product, along with (±)-(E)-ω-viniferin as a minor product, and offers improved yields for larger-scale production. nih.govfrontiersin.orgmdpi.com The reaction typically involves the ruthenium chloride-induced oxidative cyclization of trans-resveratrol in a methanol-water medium. nih.govresearchgate.net For purification, the crude product mixture is often acetylated to yield pure penta-acetate viniferins, which are then hydrolyzed to obtain the final products. nih.gov

Enzymatic dimerization, employing enzymes like laccase, represents another synthetic strategy. evitachem.com This method catalyzes the dimerization of resveratrol under mild conditions, often in an aqueous medium at room temperature, which is considered an environmentally friendly approach. evitachem.com

Semi-synthetic Strategies and Chemical Modifications

Semi-synthesis starts with the naturally isolated or synthetically produced epsilon-viniferin, which is then chemically modified. A key transformation is the isomerization between the trans and cis forms. The exposure of trans-ε-viniferin to ultraviolet (UV) irradiation can induce a rapid isomerization to produce this compound (the cis isomer). researchgate.net

Further modifications can be made to the epsilon-viniferin scaffold. The hydroxyl groups are common targets for reactions. evitachem.com

Oxidation: The compound can be oxidized to form quinones using agents like hydrogen peroxide. evitachem.com

Reduction: Using reducing agents such as sodium borohydride (B1222165) can yield dihydro derivatives. nih.govevitachem.com For example, the hydrogenation of (±)-ε-viniferin over a Palladium on carbon (Pd/C) catalyst produces its dihydro derivative. nih.gov

Substitution: The hydroxyl groups can undergo substitution reactions, such as acetylation with acetic anhydride (B1165640) or methylation with methyl iodide, to produce acetylated or benzoylated derivatives. nih.govevitachem.com

Synthesis of Structural Analogues and Novel Derivatives of epsilon-Viniferin

The synthesis of analogues and derivatives is crucial for exploring the chemical space around the epsilon-viniferin scaffold and for conducting structure-activity relationship studies. Researchers have generated numerous derivatives by modifying various parts of the molecule.

Strategies include:

Isomerization: As mentioned, light can be used to isomerize the double bond. dntb.gov.ua

O-methylation: The phenolic hydroxyl groups can be methylated. dntb.gov.ua

Halogenation: Halogen atoms can be introduced at specific positions on the aromatic rings. dntb.gov.ua

Dimerization of other stilbene (B7821643) monomers: Creating hybrid dimers. dntb.gov.ua

For example, a library of 40 derivatives of the related trans-δ-viniferin was created using these techniques to investigate their antibacterial properties. dntb.gov.ua While not specific to this compound, these methods are directly applicable to modifying its structure. Another study detailed the synthesis of dehydro-δ-viniferin analogues, which contain a benzofuran (B130515) core similar to epsilon-viniferin, by constructing stilbenoid-derived 2,3-diaryl-5-substituted benzofurans. mdpi.com

A summary of key synthetic modifications on the ε-viniferin scaffold is presented below.

| Modification Type | Reagents/Conditions | Product Type | Reference |

| Hydrogenation | Pd/C, H₂ | Dihydro-ε-viniferin | nih.gov |

| Penta-methylation | MeI, K₂CO₃ | Penta-methoxy-ε-viniferin | nih.gov |

| Acetylation | Acetic anhydride, TEA | Penta-acetyl-ε-viniferin | researchgate.net |

| Isomerization | UV light | This compound | researchgate.net |

| Halogenation | N-Bromosuccinimide | Bromo-derivatives | researchgate.net |

| O-methylation | Methyl iodide | O-methylated derivatives | dntb.gov.ua |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

SAR studies are essential to understand which structural features of a molecule are responsible for its biological effects. For epsilon-viniferin and its analogues, these studies have provided valuable insights, particularly concerning their antibacterial activity. researchgate.netresearchgate.net

A study comparing the antibacterial activity of several synthesized viniferin (B1239022) compounds against Streptococcus pneumoniae revealed clear SAR trends. nih.govfrontiersin.org The results indicated that (±)-ε-viniferin was the most potent compound, while its derivatives showed reduced activity. nih.gov

| Compound | Structural Difference from (±)-ε-viniferin | Antibacterial Activity (MIC against S. pneumoniae) | Reference |

| (±)-ε-viniferin | - | 20 µM | nih.govfrontiersin.org |

| (±)-(E)-ω-viniferin | Isomer | 40 µM | nih.govfrontiersin.org |

| Compound 8 | Dihydro derivative (double bond reduced) | 40 µM | nih.govfrontiersin.org |

| Compound 9 | Penta-methoxy derivative (hydroxyls methylated) | >40 µM (least active) | nih.gov |

This table is interactive. Click on the headers to sort.

These findings suggest that:

The specific stereochemistry and ring structure of ε-viniferin are important for its activity, as the isomer (E)-ω-viniferin is less active. nih.gov

The exocyclic double bond is crucial, as its reduction to a single bond in compound 8 decreases potency. nih.gov

The free phenolic hydroxyl groups are critical for activity, as their methylation in compound 9 leads to a significant loss of antibacterial effect. nih.gov

Biological Activities and Mechanistic Elucidations in Vitro and Preclinical Models

Antioxidant Activity

(Z)-epsilon-Viniferin demonstrates notable antioxidant properties, which have been evaluated through various in vitro assays and cellular models of oxidative stress. researchgate.netmdpi.comnih.gov

In Vitro Assays and Cellular Models of Oxidative Stress

In laboratory studies, this compound has shown its capacity to protect cells from oxidative damage. For instance, in vascular endothelial cells exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, this compound at concentrations of 10 and 20 μM was able to prevent cell death and reduce the production of reactive oxygen species (ROS). mdpi.com Furthermore, a root extract of Vitis vinifera, rich in various stilbenoids including trans-ε-viniferin, demonstrated the ability to scavenge DPPH, hydroxyl, galvinoxyl, and superoxide (B77818) free radicals. nih.gov This extract also offered protection against hydrogen peroxide-induced DNA damage in cultured cells. nih.gov

Molecular Mechanisms of Action

The antioxidant effects of this compound are attributed to its ability to act as a free radical scavenger and to modulate cellular antioxidant defense mechanisms. evitachem.comnih.gov The molecule can directly neutralize harmful free radicals, thereby preventing cellular damage. evitachem.com Theoretical studies based on density functional theory (DFT) have explored the mechanisms of its radical scavenging activity, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net

Beyond direct scavenging, this compound also enhances the activity of key antioxidant enzymes. In vascular endothelial cells, it was observed to stimulate the activity of catalase and glutathione (B108866) peroxidase (GPx) in a time-dependent manner. mdpi.com This increase in enzyme activity likely contributes to the observed decrease in intracellular ROS. mdpi.com Additionally, stilbenoid-rich extracts containing trans-ε-viniferin have been shown to induce the transcription factor Nrf2 and its target genes, including heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS), which are crucial components of the cellular antioxidant response. nih.gov

Table 1: Antioxidant Activity of this compound in In Vitro Models

| Model System | Assay/Endpoint | Key Findings | Reference(s) |

| Vascular Endothelial Cells | H₂O₂-induced cell death and ROS production | Prevented cell death and decreased ROS at 10 and 20 μM. | mdpi.com |

| Cultured Cells | H₂O₂-induced DNA damage | A Vitis vinifera root extract containing trans-ε-viniferin protected against DNA damage. | nih.gov |

| Chemical Assays | DPPH, hydroxyl, galvinoxyl, superoxide radical scavenging | A Vitis vinifera root extract containing trans-ε-viniferin exhibited scavenging activity. | nih.gov |

| Vascular Endothelial Cells | Antioxidant enzyme activity | Stimulated the activity of catalase and glutathione peroxidase. | mdpi.com |

| Cellular Models | Nrf2 activation | A stilbenoid-rich extract induced Nrf2 and its target antioxidant genes. | nih.gov |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various cellular and tissue models by modulating key signaling pathways and inflammatory mediators. researchgate.netnih.govresearchgate.net

Cellular and Tissue Models of Inflammation

In studies using human neutrophils, this compound was found to inhibit the respiratory burst induced by N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), a potent inflammatory stimulant. researchgate.net This inhibitory effect was concentration-dependent. researchgate.net Furthermore, in a co-culture system of N9 microglia and neuronal PC12 cells, pretreatment with viniferin (B1239022) reduced the neuronal cytotoxicity induced by glial activation, highlighting its potential to dampen neuroinflammation. nih.gov

Modulation of Signaling Pathways and Inflammatory Mediators

The anti-inflammatory effects of this compound are mediated through its influence on critical inflammatory signaling pathways and the production of pro-inflammatory molecules. It has been reported to decrease the levels of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov Adipose tissue, a source of these inflammatory cytokines, can contribute to liver injury, and ε-viniferin has been shown to reduce these enzymes. researchgate.net

Mechanistically, this compound has been shown to inhibit the phosphorylation of key signaling proteins. In human neutrophils stimulated with fMLP, it inhibited the phosphorylation of ERK, Akt, and Src, as well as intracellular calcium mobilization. researchgate.net The compound also appears to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. nih.gov

Table 2: Anti-inflammatory Effects of this compound

| Model System | Inflammatory Stimulus | Key Findings | Reference(s) |

| Human Neutrophils | fMLP | Inhibited superoxide anion production in a concentration-dependent manner. | researchgate.net |

| Human Neutrophils | fMLP | Inhibited phosphorylation of ERK, Akt, and Src. | researchgate.net |

| N9 Microglia - PC12 Neuron Co-culture | Glial Activation | Reduced neuronal cytotoxicity. | nih.gov |

| Cellular Models | General Inflammation | Decreased levels of TNF-α and IL-6. | researchgate.netnih.gov |

| Microglial Cells | General Inflammation | Inhibits NF-κB signaling. | nih.gov |

Anti-obesity and Metabolic Regulatory Effects

Preclinical studies in both in vitro and in vivo models suggest that this compound possesses anti-obesity and metabolic regulatory properties. nih.govnih.gov

In vitro experiments using murine 3T3-L1 adipocytes, a common cell line for studying fat cell development, demonstrated that ε-viniferin significantly decreased triglyceride accumulation during adipocyte differentiation. mdpi.com Specifically, at concentrations of 25 and 50 μM, it reduced triglyceride levels by 37% and 72%, respectively. mdpi.com

In vivo studies have corroborated these findings. In a study involving mice fed a high-fat diet, the administration of 0.2% ε-viniferin for four weeks resulted in lower body weight compared to the control group. mdpi.com This was accompanied by a reduction in hepatic triglyceride levels. mdpi.com Furthermore, ε-viniferin has been shown to inhibit the activities of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which could contribute to its metabolic regulatory effects. nih.gov

The anti-obesity effects of ε-viniferin are linked to its ability to reduce fat accumulation and prevent the development of associated co-morbidities such as type 2 diabetes and fatty liver. mdpi.comnih.gov

Table 3: Anti-obesity and Metabolic Effects of this compound

| Model System | Treatment/Condition | Key Findings | Reference(s) |

| 3T3-L1 Adipocytes | Differentiation with ε-viniferin (25 and 50 μM) | Decreased triglyceride accumulation by 37% and 72%, respectively. | mdpi.com |

| Mice on High-Fat Diet | 0.2% ε-viniferin in diet for 4 weeks | Lower body weight and reduced hepatic triglyceride levels. | mdpi.com |

| In Vitro Enzyme Assays | - | Inhibited the activities of α-glucosidase and α-amylase. | nih.gov |

Impact on Adipogenesis and Lipid Metabolism in Adipocyte Models

This compound has demonstrated significant effects on the processes of adipogenesis (the formation of fat cells) and lipid metabolism within adipocyte models, primarily the murine 3T3-L1 cell line. jst.go.jpnih.govnih.gov Studies show that it can effectively suppress the differentiation of preadipocytes into mature adipocytes. jst.go.jp This is evidenced by a marked reduction in intracellular lipid and triglyceride accumulation when these cells are treated with ε-viniferin. jst.go.jpmdpi.com For instance, at concentrations of 25 and 50 μM, ε-viniferin significantly decreased triglyceride accumulation in 3T3-L1 cells by 37% and 72%, respectively. mdpi.com This anti-adipogenic effect appears to be more potent than that of its parent compound, resveratrol (B1683913). jst.go.jp

The compound's influence extends to the regulation of fat storage and breakdown. Research indicates that ε-viniferin inhibits the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in cholesterol synthesis, in a dose-dependent manner in 3T3-L1 adipocytes. mdpi.com By modulating these fundamental cellular processes, this compound demonstrates a capacity to influence adipose tissue dynamics at a cellular level. nih.govmdpi.com

| Parameter | Observed Effect | Source |

|---|---|---|

| Intracellular Lipid Accumulation | Significantly suppressed/decreased | jst.go.jpnih.gov |

| Triglyceride Accumulation | Significantly reduced at 25 and 50 µM concentrations | mdpi.com |

| Adipocyte Differentiation | Inhibited/Suppressed | jst.go.jpnih.gov |

| HMG-CoA Reductase Activity | Significantly inhibited in a dose-dependent manner | mdpi.com |

Regulation of Metabolic Enzymes and Signaling Molecules

The metabolic effects of this compound are underpinned by its ability to modulate a network of key enzymes and signaling molecules. A central target in its mechanism is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. jst.go.jpphysiology.org Unlike resveratrol, ε-viniferin has been shown to reduce the protein expression of PPARγ. jst.go.jp It also decreases the expression of Fatty Acid Synthase (FAS), an enzyme crucial for lipogenesis. jst.go.jp

Conversely, ε-viniferin upregulates proteins involved in lipolysis and energy sensing. It increases the expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the breakdown of stored triglycerides. jst.go.jp Furthermore, it enhances the expression of Sirtuin 1 (SIRT1) and the phosphorylation of AMP-activated protein kinase (AMPK), an active form of the enzyme that plays a crucial role in cellular energy homeostasis. jst.go.jpaginganddisease.org The activation of AMPK is a key event, as it can regulate energy expenditure by modulating NAD+ metabolism and SIRT1 activity. iiarjournals.org Additionally, ε-viniferin has been found to increase the expression of Fibroblast Growth Factor 21 (FGF21) in adipocytes, a hormone-like factor with beneficial effects on glucose and lipid metabolism. jst.go.jpnih.gov

| Molecule | Effect of this compound | Function | Source |

|---|---|---|---|

| PPARγ | Reduced protein expression | Master regulator of adipogenesis | jst.go.jpnih.gov |

| Fatty Acid Synthase (FAS) | Reduced protein expression | Key enzyme in lipogenesis | jst.go.jp |

| Adipose Triglyceride Lipase (ATGL) | Increased protein expression | Rate-limiting enzyme in lipolysis | jst.go.jp |

| AMPK (phosphorylated) | Increased phosphorylation | Cellular energy sensor, promotes catabolism | jst.go.jpnih.gov |

| SIRT1 | Increased protein expression | NAD+-dependent deacetylase, energy metabolism regulator | jst.go.jp |

| FGF21 | Increased protein expression | Metabolic regulator of glucose and lipids | jst.go.jp |

Neuroprotective Activity

This compound has shown promising neuroprotective properties in various preclinical models of neurodegenerative diseases. researchgate.netnih.gov Its effects have been studied in the context of complex pathologies characterized by neuronal loss and dysfunction. rjonco.com

The neuroprotective potential of ε-viniferin has been demonstrated in models of both Huntington's Disease (HD) and Alzheimer's Disease (AD). researchgate.netnih.gov In cellular models of HD, which often involve cells expressing the mutant huntingtin (mHtt) protein, ε-viniferin provides consistent cytoprotection. researchgate.netiiarjournals.org It has also been shown to be effective in animal models of HD. iiarjournals.orgnih.gov For Alzheimer's disease, research indicates that ε-viniferin can induce the disaggregation of aggregated full-length Aβ42 peptide, a key pathological hallmark of AD. researchgate.net In a co-culture system of microglia and neuronal cells, ε-viniferin protected neuronal dopaminergic cells from toxin-induced cytotoxicity and apoptosis, suggesting its potential relevance for Parkinson's disease models as well. nih.gov

| Disease Model | Model Type | Observed Protective Effects | Source |

|---|---|---|---|

| Huntington's Disease (HD) | Cellular (mHtt-expressing cells), Animal | Cytoprotection, prevents mitochondrial dysfunction, promotes mitochondrial biogenesis | researchgate.netiiarjournals.orgnih.gov |

| Alzheimer's Disease (AD) | In vitro (Aβ42 peptide), Animal | Induces disaggregation of Aβ42 aggregates, reduces ROS generation | researchgate.netnih.gov |

| Parkinson's Disease (PD) | Cellular (6-OHDA-treated PC12 neurons, Neuron-Glia Co-culture) | Protects against cytotoxicity and apoptosis, reduces neurotoxicity from glial activation | nih.gov |

The neuroprotective actions of this compound are closely linked to its ability to preserve mitochondrial function. researchgate.net A key mechanism is the upregulation of Sirtuin 3 (SIRT3), a major mitochondrial deacetylase. researchgate.netaginganddisease.orgiiarjournals.org In HD models, decreased levels of SIRT3 are observed, and ε-viniferin treatment can restore its expression. aginganddisease.org This increase in SIRT3 promotes the deacetylation and nuclear localization of the transcription factor Forkhead box O3 (FOXO3), which in turn upregulates genes involved in mitochondrial homeostasis and antioxidant defense. researchgate.netmdpi.com

This SIRT3-mediated pathway enhances mitochondrial health by increasing ATP production, decreasing the production of reactive oxygen species (ROS), and alleviating mitochondrial depolarization. researchgate.netmdpi.com SIRT3 is critical for maintaining basal ATP levels and regulating the electron transport chain. mdpi.comnih.gov By activating SIRT3, ε-viniferin helps maintain mitochondrial energy metabolism and protects neurons from stress-induced damage. aginganddisease.orgiiarjournals.org

Cellular and Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Huntington's Disease)

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent, demonstrating inhibitory effects against the growth of various cancer cell types in preclinical studies. researchgate.netresearchgate.netresearchgate.net

The anti-proliferative and cytotoxic activities of ε-viniferin have been documented across a range of hematological and solid tumor cell lines. researchgate.net It has been shown to exert antiproliferative and pro-apoptotic effects on lymphoid and myeloid leukemia cell lines, including Jurkat, K562, and U937. researchgate.net In multiple myeloma cell lines such as U266 and RPMI8226, ε-viniferin also inhibits proliferation and induces apoptosis. researchgate.net

Studies on solid tumors have shown similar effects. For example, ε-viniferin has antiproliferative activity against osteosarcoma (HOS, U2OS) and non-small cell lung cancer (A549) cell lines. researchgate.net The cytotoxic effects are often dose-dependent, and the compound has been reported to induce apoptosis through mechanisms that can involve the activation of caspases. researchgate.netresearchgate.net

| Cancer Type | Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| Leukemia | Jurkat, K562, U937, HL-60, P-388 | Antiproliferative, pro-apoptotic, cytotoxic | researchgate.netiiarjournals.org |

| Multiple Myeloma | U266, RPMI8226 | Antiproliferative, pro-apoptotic | researchgate.net |

| Osteosarcoma | HOS, U2OS | Antiproliferative | researchgate.net |

| Non-Small Cell Lung Cancer | A549 | Antiproliferative, induction of apoptosis | researchgate.net |

| Melanoma | A375 | Cytotoxic (IC50 of 14.7 µM) | nih.gov |

| Breast Cancer | MCF-7 | Cytotoxic (IC50 of 44 µM) | nih.gov |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

This compound, a resveratrol dimer, has demonstrated notable antiproliferative and apoptotic effects in various cancer cell lines. researchgate.netthea.be Its mechanisms of action often involve the modulation of key signaling pathways and cell cycle regulators, leading to the programmed cell death of cancer cells.

In human osteosarcoma (HOS, U2OS) and non-small cell lung cancer (A549) cells, this compound has been shown to have antiproliferative effects. researchgate.netnih.gov Studies indicate that it can induce DNA fragmentation and nuclear condensation, which are hallmarks of apoptosis. medchemexpress.cn For instance, in A549 cells, the combination of α-viniferin and ε-viniferin induced apoptosis by decreasing the expression of phospho-protein kinase B (p-AKT) and increasing the expression of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3. researchgate.netnih.gov The cleavage of PARP and caspase-3 are critical steps in the execution phase of apoptosis.

Furthermore, this compound can modulate the cell cycle. In human melanoma cells, it has been found to block the cell cycle in the S-phase. nih.gov This is achieved by modulating the expression of cyclins A, E, and D1, along with their associated cyclin-dependent kinases (CDK-1 and -2), which are crucial for cell cycle progression. researchgate.net

In glioblastoma cells, a dimer of resveratrol, ε-viniferin, has been shown to enhance the apoptotic effects of the chemotherapy drug cisplatin (B142131) through the activation of caspases 3, 8, and 9. mdpi.com This suggests a potential synergistic role for this compound in cancer therapy. The induction of apoptosis by stilbenes like this compound can be linked to both intrinsic (mitochondrial) and extrinsic apoptotic pathways. mdpi.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, while the extrinsic pathway is initiated by the activation of death receptors on the cell surface. mdpi.com

Table 1: Effects of this compound on Apoptosis and Cell Cycle in Cancer Cells

| Cell Line | Effect | Molecular Mechanism |

| HOS, U2OS (Osteosarcoma) | Antiproliferative, Apoptosis | Induction of DNA fragmentation and nuclear condensation. researchgate.netmedchemexpress.cn |

| A549 (Non-small cell lung cancer) | Antiproliferative, Apoptosis | Decreased p-AKT, increased cleaved PARP and cleaved caspase-3 (in combination with α-viniferin). researchgate.netnih.gov |

| Melanoma cells | Cell cycle arrest (S-phase) | Modulation of cyclins A, E, D1, and associated CDKs (CDK-1, -2). researchgate.netnih.gov |

| Glioblastoma (C6 cells) | Enhanced cisplatin-induced apoptosis | Activation of caspases 3, 8, and 9. mdpi.com |

| Chronic B lymphocytic leukemia cells | Apoptosis | Not specified. thea.be |

Anti-angiogenic Mechanisms

While specific studies focusing solely on the anti-angiogenic mechanisms of this compound are limited, research on its isomer, α-viniferin, provides valuable insights that may be relevant. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov

Studies on α-viniferin have shown that it can inhibit several key steps in the angiogenic process in human umbilical vein endothelial cells (HUVECs). nih.gov These include the inhibition of mitogen-induced proliferation, adhesion, migration, and invasion of HUVECs. nih.gov Furthermore, α-viniferin was found to suppress the outgrowth of microvessels from aortic rings in an ex vivo model. nih.gov

The molecular mechanisms underlying these anti-angiogenic effects of α-viniferin involve the downregulation of vascular endothelial growth factor receptor-2 (VEGFR-2) and matrix metalloproteinase-2 (MMP-2). nih.gov VEGFR-2 is a key receptor that mediates the pro-angiogenic signals of VEGF. MMP-2 is an enzyme that degrades the extracellular matrix, facilitating endothelial cell migration and invasion. nih.gov The inactivation of the VEGFR-2/p70 ribosomal S6 kinase (p70S6K) signaling pathway has been identified as a crucial element in the anti-angiogenic activity of α-viniferin. nih.gov

Given the structural similarity between this compound and α-viniferin, it is plausible that this compound may exert similar anti-angiogenic effects through related mechanisms. However, direct experimental evidence is needed to confirm this hypothesis. The potential of this compound to inhibit angiogenesis makes it an interesting candidate for further investigation in the context of cancer therapy. nih.govresearchgate.net

Antimicrobial and Antibiofilm Activity

This compound has demonstrated significant antimicrobial and antibiofilm properties, particularly against Gram-positive bacteria. nih.govfrontiersin.org

Efficacy Against Pathogenic Microorganisms (e.g., Gram-positive bacteria)

Research has shown that this compound is effective against the Gram-positive bacterium Streptococcus pneumoniae. nih.govfrontiersin.org The minimum inhibitory concentration (MIC) of (±)-ε-viniferin against S. pneumoniae was determined to be 20 µM, indicating its ability to completely inhibit bacterial growth at this concentration. nih.govfrontiersin.orgresearchgate.net In comparison, other viniferin compounds like (±)-(E)-ω-viniferin showed a higher MIC of 40 µm, suggesting that this compound is more potent. nih.govfrontiersin.org

Time-kill experiments revealed that this compound can kill S. pneumoniae and lead to a significant reduction in bacterial count over 24 hours. nih.govfrontiersin.org It has also been reported to be bacteriostatic against Methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 50 µg/mL and bactericidal for Streptococcus mutans and Streptococcus sanguis. tandfonline.com

Mechanisms of Biofilm Inhibition

Biofilms are communities of microorganisms attached to a surface, which exhibit increased resistance to antibiotics. This compound has shown efficacy in both inhibiting the formation of and eradicating pre-established biofilms.

While it was unable to prevent biofilm formation at sub-MIC concentrations, this compound significantly reduced pre-established in vitro biofilms of S. pneumoniae at its MIC and 2x MIC. nih.govfrontiersin.org The mechanism of action appears to involve the disruption of the bacterial cell membrane integrity. nih.govresearchgate.net This is supported by evidence from scanning electron microscopy and live/dead biofilm staining, which showed that the treatment alters bacterial cell permeability, leading to cell death. nih.govfrontiersin.orgresearchgate.net

Furthermore, this compound has demonstrated antibiofilm activity against other pathogenic bacteria. It inhibited biofilm formation of Pseudomonas aeruginosa PA14 by 82% at a concentration of 50 µg/mL and was even more potent against enterohemorrhagic Escherichia coli O157:H7, inhibiting its biofilm formation by 98% at 10 μg/mL, without affecting the growth of planktonic cells. nih.govresearchgate.net

Table 2: Antimicrobial and Antibiofilm Activity of this compound

| Microorganism | Activity | Concentration | Key Findings |

| Streptococcus pneumoniae | Antibacterial | MIC: 20 µM nih.govfrontiersin.orgresearchgate.net | More potent than other viniferin compounds. nih.govfrontiersin.org |

| Streptococcus pneumoniae | Antibiofilm | MIC and 2x MIC nih.govfrontiersin.org | Eradicates pre-established biofilms by disrupting membrane integrity. nih.govfrontiersin.orgresearchgate.net |

| MRSA | Bacteriostatic | MIC: 50 µg/mL tandfonline.com | Antagonized the bactericidal activity of vancomycin. chemfaces.com |

| Streptococcus mutans | Bactericidal | MIC/MBC: 25/50 µg/mL tandfonline.com | - |

| Streptococcus sanguis | Bactericidal | MIC/MBC: 50/50 µg/mL tandfonline.com | - |

| Pseudomonas aeruginosa | Antibiofilm | 50 µg/mL researchgate.net | 82% inhibition of biofilm formation. researchgate.net |

| Escherichia coli O157:H7 | Antibiofilm | 10 µg/mL nih.govresearchgate.net | 98% inhibition of biofilm formation. nih.govresearchgate.net |

Other Investigated Biological Activities (e.g., cardioprotective, antiviral, antidiabetic, antipsoriasis)

Beyond its anticancer and antimicrobial properties, this compound has been investigated for a range of other biological activities, highlighting its potential as a multifaceted therapeutic agent. nih.govresearchgate.netmdpi.com

Exploratory Research and Preliminary Findings

Cardioprotective Effects: Studies have suggested that this compound possesses cardioprotective properties. mdpi.comnih.gov In spontaneously hypertensive rats, treatment with ε-viniferin was shown to reduce systolic blood pressure. chemfaces.com It is considered a promising candidate for managing vascular diseases. nih.gov

Antiviral Activity: Preliminary research indicates that this compound may have antiviral effects. It has been identified as a potential inhibitor of Hepatitis C Virus (HCV) replication. mdpi.com An extract rich in stilbenoids, including epsilon-viniferin (B1682455), was found to block Herpes Simplex Virus-1 (HSV-1) replication. nih.gov

Antidiabetic and Anti-obesity Effects: this compound has shown potential in the context of metabolic disorders. researchgate.netresearchgate.net It has been reported to suppress intracellular lipid accumulation more effectively than resveratrol in preadipocytes. jst.go.jp Furthermore, it has demonstrated the ability to reduce fat accumulation in both in vitro and in vivo models, suggesting anti-obesity effects. mdpi.comresearchgate.net Research also points towards its potential as an antidiabetic agent. nih.govresearchgate.net

Antipsoriasis Activity: The potential of viniferin derivatives, including this compound, in treating psoriasis has been noted in comprehensive reviews of its pharmacological activities. nih.govresearchgate.net

Neuroprotective Effects: this compound has also been explored for its neuroprotective actions, which could be beneficial in the context of neurodegenerative diseases. mdpi.comnih.gov

These exploratory findings underscore the broad spectrum of biological activities associated with this compound, warranting further in-depth research to fully elucidate its therapeutic potential across these various health conditions. nih.govresearchgate.net

Analytical Methods and Extraction Technologies

Extraction and Isolation Methodologies from Natural Sources

The extraction of (Z)-epsilon-viniferin from plant materials, particularly grapevine canes and roots, involves carefully selected solvents and conditions to maximize yield and preserve the compound's integrity. semanticscholar.orggoogle.com

Development of Green Extraction Techniques (e.g., NADES-based methods)

In recent years, there has been a significant shift towards environmentally friendly extraction methods. Natural Deep Eutectic Solvents (NADES) have emerged as a promising green alternative to conventional organic solvents for extracting stilbenoids like this compound. mdpi.comptmitraayu.com NADES are mixtures of natural compounds, such as sugars, organic acids, and amino acids, that form a eutectic mixture with a melting point lower than the individual components. ptmitraayu.com

Studies have shown that choline (B1196258) chloride-based NADES are effective in recovering polyphenols from grapevine canes. mdpi.comresearchgate.net For instance, a mixture of choline chloride and 1,4-butanediol (B3395766) has demonstrated high efficiency in extracting both resveratrol (B1683913) and ε-viniferin. mdpi.comresearchgate.net The use of ultrasound-assisted extraction (UAE) in conjunction with NADES can further enhance extraction yields. mdpi.com Research indicates that using an ultrasonic homogenizer for a short duration (e.g., 4.5 minutes) can yield significantly higher amounts of resveratrol and ε-viniferin compared to traditional methods like maceration or using an ultrasonic bath. mdpi.com

The table below summarizes the findings of a study on different extraction methods using a NADES system.

| Extraction Method | Resveratrol Yield (mg/g DW) | ε-Viniferin Yield (mg/g DW) |

| Ultrasonic Homogenizer | 4.12 ± 0.24 | 3.01 ± 0.13 |

| Ultrasonic Bath | 2.60 ± 0.16 | Lower than homogenizer |

| Stirring | 0.85 ± 0.20 | Lower than homogenizer |

| Data sourced from a study on in silico-assisted isolation and sustainable extraction using NADES. mdpi.com |

Optimization of Extraction Parameters (e.g., solvent, temperature, time)

Optimizing extraction parameters is crucial for maximizing the yield of this compound. Key parameters include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio.

Solvent: Various solvents and solvent mixtures have been investigated. For instance, a mixture of acetonitrile (B52724) and water (70:30 v/v) has been identified as an efficient solvent for extracting stilbenes. semanticscholar.org Other studies have explored the use of ethanol (B145695), methanol (B129727), and acetone (B3395972), with and without the addition of acids like HCl to improve extraction efficiency. mdpi.com Microwave-assisted solvent extraction (MASE) using 100% ethanol has also been optimized as a green extraction method. frontiersin.org

Temperature: Temperature plays a significant role in extraction efficiency. For NADES-based extractions, temperatures around 80°C have been found to be optimal. mdpi.com In microwave-assisted methods, 80°C is also a preferred temperature. frontiersin.org

Time: The duration of extraction impacts the yield. While some methods require several hours or even days, techniques like ultrasound-assisted extraction can significantly reduce the time to a few minutes. semanticscholar.orgmdpi.com For instance, sonication for 30 minutes followed by a 24-hour rotation has been used in some protocols. semanticscholar.org Microwave-assisted extraction can be completed in as little as 5 minutes. frontiersin.org

Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume is another critical factor. A solid-to-liquid ratio of 1:35 g/mL has been found to be optimal in some solvent extraction studies. mdpi.com For NADES extractions, a ratio of 50 mg of solid to 500 µL of solvent has been identified as effective. mdpi.com

The following table presents optimized parameters from a study on solvent extraction.

| Parameter | Optimal Value |

| Solvent | Ethanol:Diethyl Ether (4:1) |

| Solid-to-Liquid Ratio | 1:35 g/mL |

| Extraction Time | 4 days |

| Material Granularity | 350-500 µm |

| Data from a study on the optimization of solvent extraction parameters for trans-resveratrol, which is often co-extracted with viniferins. mdpi.com |

Purification Techniques for this compound

Following extraction, the crude extract contains a mixture of compounds, necessitating purification to isolate this compound. Various chromatographic techniques are employed for this purpose.

A common approach involves a multi-step process. google.com The crude extract can first be subjected to liquid-liquid partitioning, for example, with ethyl acetate (B1210297) and water, to separate compounds based on their polarity. google.com This is often followed by column chromatography on silica (B1680970) gel. nih.govnih.gov Gradient elution with solvent systems like n-hexane and ethyl acetate or acetone and methylene (B1212753) chloride allows for the separation of different fractions. frontiersin.orgnih.gov

Solid-phase extraction (SPE) is another technique used for purification. semanticscholar.org For high-purity isolation, preparative high-performance liquid chromatography (HPLC) is often the final step. semanticscholar.org Centrifugal partition chromatography (CPC) has also been successfully used for the isolation of ε-viniferin. mdpi.com A two-step high-performance counter-current chromatography (HPCCC) method has been shown to yield ε-viniferin with a purity of 94%. mdpi.com

Qualitative and Quantitative Analysis

Accurate identification and quantification of this compound are essential. This is achieved through a combination of chromatographic and spectroscopic methods.

Chromatographic Techniques (e.g., HPLC, UHPLC-UV/DAD)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques for the analysis of this compound. semanticscholar.orgfrontiersin.orgphenomenex.com These methods offer high resolution and sensitivity for separating complex mixtures. phenomenex.com

A diode-array detector (DAD) is commonly used, allowing for the monitoring of the elution at specific wavelengths, typically around 306 nm for stilbenes. semanticscholar.org The identification of this compound is confirmed by comparing its retention time and UV spectrum with that of a pure standard. frontiersin.org UHPLC, with its use of smaller particle size columns and higher pressures, provides faster analysis times and improved resolution compared to traditional HPLC. phenomenex.com For quantification, calibration curves are constructed using standard solutions of known concentrations. frontiersin.orgnih.gov

The table below highlights key aspects of HPLC and UHPLC.

| Feature | HPLC | UHPLC |

| Operating Pressure | Moderate (up to 6000 psi) | High (up to 15,000 psi) |

| Stationary Phase Particle Size | 3–5 microns | < 2 microns |

| Separation Efficiency | Standard | High |

| Analysis Time | Longer | Faster |

| A comparison of key features between HPLC and UHPLC. phenomenex.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of isolated this compound. lehigh.eduarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govarxiv.org The chemical shifts, coupling constants, and splitting patterns in the NMR spectra are used to elucidate the precise arrangement of atoms and the stereochemistry of the molecule. nih.govnptel.ac.in

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. nih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. nptel.ac.in For (E)-ε-viniferin, a molecular ion peak (m/z) of 455.28 has been reported. frontiersin.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. arxiv.org Characteristic absorption bands, such as those for hydroxyl (-OH) groups (around 3400 cm⁻¹) and carbon-carbon double bonds (C=C) (around 1613 cm⁻¹), are indicative of the polyphenolic nature of viniferins. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, like stilbenes. arxiv.orgnptel.ac.in The UV spectrum of ε-viniferin shows a characteristic maximum absorption (λmax) at around 285 nm. nih.gov It is also used for quantification and to monitor the stability of the compound, as exposure to UV light can induce isomerization to the (Z)-form. researchgate.net

Bioanalytical Methods for Detection and Quantification in Biological Matrices (in vitro and animal studies)

The detection and quantification of ε-viniferin in biological matrices are critical for understanding its pharmacokinetics and metabolism. Research has primarily focused on the trans-isomer ((E)-epsilon-viniferin) due to its prevalence and stability, with sophisticated analytical methods developed for its measurement in plasma, tissues, and other biological samples from in vitro and animal studies. While methods to detect the (Z)-isomer (cis-epsilon-viniferin) exist, its quantification in biological systems is less established, largely due to the commercial unavailability of a certified standard.

Extraction Technologies

Effective extraction is a prerequisite for accurate quantification. The methods employed vary depending on the biological matrix.

Plasma: A common technique involves protein precipitation. For instance, one method adds cold methanol (4 °C) to a plasma aliquot, followed by vortexing and high-speed centrifugation (e.g., 12,000 × g at 4 °C) to separate the precipitated proteins. nih.gov The resulting supernatant, containing the analyte, is then evaporated to dryness before being reconstituted in a suitable solvent for analysis. nih.gov Another validated method for mouse plasma uses a simple one-step protein precipitation with acetonitrile. nih.govresearchgate.net

Tissues: For solid tissues such as the liver, kidneys, or adipose tissue, the sample is typically first homogenized. nih.gov Tissues may be cut and then mixed with a solvent mixture like methanol:water (80:20, v/v) and homogenized using an Ultra-Turrax homogenizer. nih.gov Following homogenization, samples are vortexed and centrifuged to separate solid debris. The supernatant is then collected, evaporated, and reconstituted for analysis. nih.gov

Chromatographic and Detection Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary techniques for the sensitive and selective quantification of ε-viniferin and its metabolites.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been successfully applied in pharmacokinetic studies in rats and mice. nih.govmdpi.com These methods offer high sensitivity and specificity, allowing for the detection of the parent compound and its metabolites, such as glucuronide and sulphate derivatives. mdpi.com

For chromatographic separation, reversed-phase columns, such as C18, are commonly used. nih.govnih.gov Gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid to improve ionization, is typically employed to separate the analytes from endogenous matrix components. nih.govnih.gov

One UHPLC-MS/MS method developed for stilbene (B7821643) analysis demonstrated the separation of both trans- and cis-ε-viniferin. mdpi.com In this system, the cis isomer was observed to elute earlier than the more prevalent trans isomer. mdpi.com Detection is often performed using multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. mdpi.comnih.govresearchgate.net While the lack of a commercial standard for this compound hinders its absolute quantification, its detection is possible using the mass transitions established for the trans-isomer due to their similar fragmentation patterns. mdpi.com For example, the quantifier transition m/z 455.15→107.1 has been used for ε-viniferin in MRM analysis. mdpi.com

Method Validation and Research Findings

Bioanalytical methods are validated to ensure reliability, with key parameters including linearity, limit of quantification (LOQ), accuracy, precision, and recovery. nih.govnih.gov

A validated LC-MS/MS method for trans-ε-viniferin in mouse plasma demonstrated excellent linearity over a concentration range of 5–2500 ng/mL, with a lower limit of quantification (LLOQ) of 5 ng/mL. nih.govresearchgate.net Similarly, an LC-HRMS method for quantifying trans-ε-viniferin and its glucuronide metabolite in rat plasma showed good linearity (R² = 0.999) and an LOQ of 0.5 ng/mL for the parent compound. nih.gov

The table below summarizes the parameters from validated bioanalytical methods for trans-epsilon-viniferin in animal studies.

| Parameter | Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Internal Standard | Source(s) |

| Linearity | LC-MS/MS | Mouse Plasma | 5 - 2500 | 5 | Chlorpropamide | nih.govresearchgate.net |

| Linearity | LC-HRMS | Rat Plasma | 0.5 - 250 | 0.5 | Not specified | nih.gov |

| Linearity | LC-HRMS | Rat Tissues | 100 ng/L - 2 mg/L | 10 µg/L | Not specified | mdpi.com |

This table is interactive. Users can sort and filter the data.

The table below details the specifics of the analytical columns and conditions used in published research.

| Analytical Column | Mobile Phase | Detection Mode | Application | Source(s) |

| Eclipse Plus C18 (100x4.6mm, 1.8µm) | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (60:40 v/v) | Positive Ion Mode (SRM) | Quantification in mouse plasma | nih.govresearchgate.net |

| BEH C18 (2.1x100mm, 1.7µm) | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient) | Not specified | Quantification in rat plasma and tissues | nih.gov |

| Shim-pack XR-ODS (75x3mm, 2.2µm) | Acetonitrile and water with 0.1% formic acid (gradient) | Negative Ion Mode (MRM) | Quantification of δ-viniferin in rat plasma, urine, feces | nih.govresearchgate.net |

This table is interactive. Users can sort and filter the data.

Studies utilizing these methods have successfully characterized the pharmacokinetic profile of trans-ε-viniferin, revealing rapid metabolism primarily into glucuronide and sulphate conjugates. mdpi.com Research in rats following intraperitoneal injection showed that the highest concentrations of glucuronide metabolites were in the liver, followed by plasma and kidneys, while the native ε-viniferin tended to accumulate in adipose tissues. mdpi.com

Biotechnological Production and Sustainable Resource Management

Cell Culture and Plant Tissue Culture Systems for (Z)-epsilon-Viniferin Production

Plant cell and tissue culture systems, particularly from grapevine (Vitis vinifera), have emerged as a powerful platform for the controlled production of stilbenes, including this compound. mdpi.com These in vitro systems, which include callus, cell suspension, and hairy root cultures, allow for the production of metabolites under defined conditions, independent of geographical and seasonal constraints. mdpi.comnih.govnih.gov

Grapevine cell suspension cultures are a frequently utilized method for stilbene (B7821643) biosynthesis. mdpi.commdpi.com The production of this compound, a dehydrodimer of resveratrol (B1683913), is often induced through a process called elicitation, which involves treating the cell cultures with specific signaling molecules or physical stressors to trigger the plant's defense responses and secondary metabolite production. mdpi.com

Various biotic and abiotic elicitors have been shown to significantly enhance the yield of epsilon-viniferin (B1682455) and other stilbenes. Commonly used elicitors include jasmonates (like methyl jasmonate, MeJA), fungal cell wall components (such as cellulase (B1617823) from Trichoderma viride), and cyclodextrins. mdpi.comagriculturejournals.czfrontiersin.org For instance, in cell suspension cultures of Vitis vinifera cv. Alphonse Lavallée, the use of MeJA in combination with low-energy ultrasound was found to increase the production of δ-viniferin, an isomer of ε-viniferin. metu.edu.tr Another study on V. vinifera cv. Negramaro cell cultures demonstrated that while MeJA was highly effective at inducing resveratrol, other jasmonates like 12-oxo-phytodienoic acid and jasmonic acid preferentially triggered the synthesis of viniferins, reaching approximately 20 mg g⁻¹ dry weight. researchgate.net Similarly, treating cultures of V. vinifera cv. Red Globe with MeJA led to the accumulation of trans-piceid and ε-viniferin, with ε-viniferin being one of the main compounds released into the culture medium. agriculturejournals.czfrontiersin.org

The choice of elicitor and its concentration can dramatically influence the profile and quantity of stilbenes produced. Research on the red-grape cultivar 'Váh' showed that cellulase from Trichoderma viride was a highly effective elicitor, enhancing the synthesis of ε-viniferin by 53 times compared to non-elicited cells. mdpi.com

Table 1: Effect of Elicitation on Stilbene Production in Vitis vinifera Cell Cultures

| Cell Line/Cultivar | Elicitor(s) | Key Stilbene(s) Increased | Reported Yield/Increase | Source(s) |

| V. vinifera cv. Negramaro | Jasmonic Acid, Coronatine | Viniferins | ~20 mg/g DW | researchgate.net |

| V. vinifera cv. Red Globe | Methyl Jasmonate (MeJA) | trans-Piceid, ε-Viniferin | Main compounds accumulated | agriculturejournals.czfrontiersin.org |

| V. vinifera cv. Váh | Cellulase from T. viride | ε-Viniferin, δ-Viniferin | 53-fold increase in ε-viniferin | mdpi.com |

| V. vinifera cv. Alphonse Lavallée | MeJA + Low-Energy Ultrasound | δ-Viniferin | Synergistic increase observed | metu.edu.tr |

| Vitis labruscana | MeJA + Stevioside | δ-Viniferin | 892.2 mg/L in medium | researchgate.net |

Genetic and Metabolic Engineering Approaches for Enhanced Biosynthesis

To overcome the limitations of native production levels in plant cell cultures, researchers have turned to genetic and metabolic engineering. researchgate.net These techniques aim to redirect cellular metabolism towards the synthesis of desired compounds by manipulating key genes in the biosynthetic pathway. metu.edu.tr

The central enzyme in stilbene synthesis is stilbene synthase (STS), which catalyzes the formation of resveratrol from p-coumaroyl-CoA and malonyl-CoA. nih.gov Consequently, overexpressing the STS gene is a primary strategy for boosting stilbene production. metu.edu.tr However, the availability of precursors, particularly phenylalanine, can become a bottleneck. researchgate.netmdpi.com

A highly successful approach has been to simultaneously engineer the precursor supply and the final synthesis step. In a landmark study, Vitis vinifera cv. Gamay Red cell cultures were co-transformed with two genes: one for stilbene synthase (STS) and another for a feedback-insensitive version of E. coli's DAHP synthase (AroG). researchgate.netmdpi.com The AroG enzyme boosts the shikimate pathway, increasing the supply of phenylalanine. This dual engineering resulted in a 74-fold increase in viniferin (B1239022) levels, reaching 0.74 mg/g dry weight (DW). researchgate.netmdpi.com

The power of this metabolic engineering approach is magnified when combined with elicitation or precursor feeding. When these AroG* + STS transgenic cell lines were fed with external phenylalanine, a synergistic effect was observed, leading to a staggering 620-fold increase in viniferin, achieving a concentration of 6.2 mg/g DW. researchgate.netmdpi.com Combining the transgenic lines with UV-C light elicitation resulted in a 1343-fold increase in viniferin to 13.43 mg/g DW. mdpi.com These results represent the highest viniferin accumulation reported in plant cultures to date and highlight the potential of creating "super-producing" cell factories. mdpi.comresearchgate.netmdpi.com

Other genetic targets include transcription factors that regulate the entire stilbene pathway. Overexpression of transcription factors like VaMyb60 in Vitis amurensis cell cultures led to a significant increase in total stilbenes, including ε-viniferin, with production reaching 150.8 mg/L. agriculturejournals.cz Similarly, manipulating calmodulin-like genes (CML) has also been shown to enhance stilbene biosynthesis. mdpi.com

Table 2: Enhanced this compound Production via Genetic Engineering

| Engineering Strategy | Host System | Key Gene(s) | Resulting Viniferin Yield/Increase | Source(s) |

| Co-expression and Precursor Feeding | V. vinifera cv. Gamay Red cells | AroG** + STS + Phenylalanine | 6.2 mg/g DW (620-fold increase) | researchgate.netmdpi.com |

| Co-expression and Elicitation | V. vinifera cv. Gamay Red cells | AroG** + STS + UV-C light | 13.43 mg/g DW (1343-fold increase) | mdpi.com |

| Transcription Factor Overexpression | Vitis amurensis cells | VaMyb60 | Total stilbenes reached 18.8 mg/g DW (ε-viniferin was a component) | agriculturejournals.cz |

| Calmodulin-like Gene Overexpression | Vitis amurensis cells | VaCML65 | Total stilbenes reached 19.1 mg/g DW (ε-viniferin was a component) | mdpi.com |

Valorization of Agri-food Byproducts (e.g., Vineyard Pruning-Wood Waste) for this compound Extraction

A highly sustainable approach to obtaining this compound involves the valorization of agricultural byproducts, particularly waste from viticulture. mdpi.com Annually, vineyards generate vast quantities of woody biomass from pruning, known as grape canes or pruning wood, which are typically discarded or burned. metu.edu.trresearchgate.net This material has been identified as an exceptionally rich and largely unexploited source of stilbenes, including high concentrations of this compound. metu.edu.trmdpi.comresearchgate.net

The concentration of this compound in grape canes can vary significantly depending on the grape cultivar, vintage, and geographical location. mdpi.com Studies have reported concentrations ranging from approximately 0.9 mg/g to as high as 5.7 g/kg (5.7 mg/g) of dry cane material. researchgate.netmdpi.com For example, a three-year study of seven Vitis vinifera varieties found that the Piwi variety 'Hibernal' was a particularly potent source, with an average trans-ε-viniferin content of 3.24 g/kg DW. mdpi.com Another study focusing on Vitis vinifera cv. Pinot Noir canes reported extraction yields of 1.30 mg/g DW for trans-ε-viniferin. metu.edu.trresearchgate.net

Efficient extraction from this woody matrix is crucial for valorization. A variety of methods have been explored, from conventional solvent maceration to advanced green chemistry techniques. mdpi.comnih.gov Solvents like ethanol (B145695), methanol (B129727), and acetone (B3395972), often in aqueous mixtures, are commonly used. nih.govmdpi.com Advanced methods such as Accelerated Solvent Extraction (ASE), Microwave-Assisted Solvent Extraction (MASE), and subcritical water extraction offer improved efficiency and reduced environmental impact. nih.govnih.govresearchgate.net One study found that an optimized MASE protocol using 100% ethanol could successfully isolate (E)-ε-viniferin at a yield of 1.1 mg/g dry weight from pruning wood. nih.govfrontiersin.orgresearchgate.net Another innovative approach using subcritical water at 160°C for just 5 minutes achieved high total stilbene yields from grapevine wood (9.32 g/kg DW) and roots (12.1 g/kg DW), demonstrating a viable green alternative to organic solvents. researchgate.net

This strategy of using agri-food byproducts not only provides a sustainable and low-cost raw material for valuable phytochemicals but also aligns with the principles of a circular economy, turning waste into a resource. researchgate.net

Table 3: this compound Content in Grapevine Byproducts

| Source Material (Cultivar) | Extraction Method/Solvent | This compound Yield | Source(s) |

| Grape Canes (V. vinifera 'Hibernal') | Not specified | 3.24 g/kg DW | mdpi.com |

| Grape Canes (V. vinifera 'Pinot Noir') | Not specified | 1.30 mg/g DW | metu.edu.trresearchgate.net |

| Pruning Wood (V. vinifera 'Syrah') | Microwave-Assisted (Ethanol) | 1.1 mg/g DW | nih.govfrontiersin.orgresearchgate.net |

| Grape Canes (V. vinifera 'Cabernet Moravia') | Accelerated Solvent Extraction (Methanol) | 2.26 mg/g DW | nih.gov |

| Grape Wood (Vitis sp.) | Subcritical Water (160°C) | Part of total stilbene yield of 9.32 g/kg DW | researchgate.net |

Translational Research Perspectives and Future Directions

Exploration of Novel Biological Activities and Targets

While initial research has established the antioxidant, anti-inflammatory, and anticancer properties of epsilon-viniferin (B1682455), the exploration of new biological roles and molecular targets is a dynamic area of investigation. evitachem.comresearchgate.netnih.gov A notable approach in this field is "reverse pharmacognosy," which uses computational tools to identify potential biological targets for natural compounds. researchgate.net

One such study utilized an inverse docking software, SELNERGY, to screen for putative binding targets for epsilon-viniferin. researchgate.net Among 400 proteins, cyclic nucleotide phosphodiesterase 4 (PDE4) emerged as a highly interesting candidate, with experimental tests confirming a significant and selective binding of epsilon-viniferin to this enzyme subtype. researchgate.net This finding suggests that epsilon-viniferin's anti-inflammatory properties may be mediated, at least in part, through the inhibition of PDE4. researchgate.net

Further research has highlighted its potential in neurodegenerative disease models. Studies have shown that trans-(−)-ε-viniferin can increase the levels of mitochondrial Sirtuin 3 (SIRT3) and activate AMPK, offering protective effects. nih.gov It has also been found to upregulate SIRT3 expression, which in turn promotes FOXO3 deacetylation and nuclear localization, increases ATP production, and reduces reactive oxygen species (ROS), thereby maintaining mitochondrial homeostasis. nih.gov

The antimicrobial and antibiofilm activities of epsilon-viniferin are also under investigation. frontiersin.org A synthesized (±)-ε-viniferin demonstrated a minimum inhibitory concentration (MIC) of 20 µM against Streptococcus pneumoniae and was effective in reducing pre-established biofilms. frontiersin.org

| Biological Activity | Key Findings | Potential Application | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibits PDE4 selectively. | Cosmetic and therapeutic anti-inflammatory agent. | researchgate.net |

| Neuroprotection | Increases SIRT3 levels, activates AMPK, and maintains mitochondrial homeostasis. | Treatment for neurodegenerative disorders. | nih.gov |

| Antimicrobial | Inhibits growth of Streptococcus pneumoniae at 20 µM. | Development of new antimicrobial agents. | frontiersin.org |

| Anticancer | Inhibits cancer cell growth and has anti-metastatic activities. | Cancer prevention and therapy. | evitachem.comnih.gov |

Advanced Mechanistic Investigations and Detailed Target Identification

Understanding the precise molecular mechanisms by which (Z)-epsilon-viniferin exerts its effects is crucial for its development as a therapeutic agent. Research is moving beyond broad descriptions of activity to pinpointing direct molecular targets and signaling pathways.

The anti-inflammatory action of epsilon-viniferin, for instance, is attributed to its ability to modulate oxidative stress and inflammation pathways. evitachem.com It acts as a free radical scavenger and inhibits pro-inflammatory enzymes and cytokines. evitachem.com In the context of cancer, it has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. evitachem.com

A significant finding is its potent inhibitory effect on cytochrome P450 (CYP) enzymes, with Ki values ranging from 0.5-20 μM. medchemexpress.cncd-bioparticles.net This suggests that epsilon-viniferin could interfere with the metabolism of various compounds, a critical consideration for its therapeutic use.

In neurodegenerative disease models, ε-viniferin has been shown to protect against rotenone-induced cell apoptosis by upregulating SIRT3 expression, which promotes FOXO3 deacetylation and nuclear localization. nih.gov This leads to increased ATP production and decreased ROS production, thereby preserving mitochondrial function. nih.gov

Development of Improved Synthetic Routes and Novel Derivatives with Enhanced Bioactivity

The natural abundance of this compound can be low, making its extraction for large-scale use challenging and costly. mdpi.com Therefore, the development of efficient and scalable synthetic routes is a key research focus.